

2-(Aminomethoxy)acetic acid: A Versatile Linker for Bioconjugation

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Compound of Interest

Compound Name: 2-(Aminomethoxy)acetic acid

Cat. No.: B15234701

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Application Note

Introduction

2-(Aminomethoxy)acetic acid and its derivatives, often referred to as aminooxy or AEEA (aminoethoxyethoxyacetic acid) linkers, have emerged as powerful tools in the field of bioconjugation. These hydrophilic, bifunctional molecules provide a robust and versatile platform for the covalent attachment of various payloads—such as small molecule drugs, fluorescent dyes, or biotin—to biomolecules including proteins, antibodies, glycoproteins, and nucleic acids. The key feature of these linkers is the aminooxy group, which chemoselectively reacts with aldehyde or ketone moieties to form a highly stable oxime bond. This application note provides a comprehensive overview of the properties, applications, and protocols for utilizing 2-(Aminomethoxy)acetic acid-based linkers in bioconjugation, with a focus on their use in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Principle of Oxime Ligation

The conjugation chemistry underpinning the utility of 2-(Aminomethoxy)acetic acid linkers is the formation of an oxime bond. The aminooxy group ($-O-NH_2$) of the linker undergoes a condensation reaction with a carbonyl group (an aldehyde or ketone) on the target biomolecule. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biological molecules.

The resulting oxime linkage (C=N-O) is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[1][2][3] The stability and kinetics of oxime ligation can be modulated by pH and the use of nucleophilic catalysts like aniline and its derivatives.[4][5][6][7]

Advantages of 2-(Aminomethoxy)acetic acid Linkers

- **High Stability:** The oxime bond is resistant to hydrolysis under physiological conditions, ensuring the integrity of the bioconjugate in biological systems.[1][2][3]
- **Chemoselectivity:** The aminooxy group reacts specifically with aldehydes and ketones, which are rare in native proteins, thus minimizing off-target reactions. Aldehyde or ketone functionalities can be introduced into biomolecules through various methods, such as the oxidation of carbohydrates on glycoproteins.
- **Hydrophilicity:** The ethylene glycol backbone of AEEA linkers imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[8][9]
- **Versatility:** The carboxylic acid end of the linker can be readily functionalized with a wide range of molecules, enabling the creation of diverse bioconjugates.

Applications in Bioconjugation

The unique properties of 2-(Aminomethoxy)acetic acid linkers make them suitable for a wide range of bioconjugation applications:

- **Antibody-Drug Conjugates (ADCs):** These linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. A common strategy involves the oxidation of the antibody's N-glycans to generate aldehyde groups for site-specific conjugation.[10]
- **PROTACs (Proteolysis Targeting Chimeras):** AEEA-based linkers are employed to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs, which induce the degradation of specific proteins.[8][11][12][13]
- **Labeling of Biomolecules:** Fluorescent dyes, biotin, or other reporter molecules can be conjugated to proteins, glycoproteins, and other biomolecules for use in various assays and

imaging techniques.

- Surface Modification: Immobilization of proteins and other biomolecules onto surfaces for applications such as biosensors and microarrays.

Data Presentation

Table 1: Comparative Stability of Oxime and Hydrazone Linkages

Linkage Type	Condition	Half-life	Reference
Oxime	pD 7.0	25 days	[14]
Acetylhydrazone	pD 7.0	2 hours	[14]
Methylhydrazone	pD 7.0	~1 hour	[14]

Table 2: Catalysis of Oxime Ligation

Catalyst	Concentration	Fold Rate Increase (vs. uncatalyzed at pH 7)	Fold Rate Increase (vs. aniline at equal concentration)	Reference
Aniline	100 mM	~40	-	[5]
m-Phenylenediamine (mPDA)	100 mM	-	~2.5	[15]
m-Phenylenediamine (mPDA)	750 mM	-	~15	[15]
p-Phenylenediamine	10 mM	120	19	[16]

Table 3: Effect of pH on Oxime Ligation Rate

pH	Relative Reaction Rate	Notes	Reference
< 6.5	High	Acid-catalyzed dehydration of the tetrahedral intermediate is the rate-determining step.	[5][17]
7.0 - 7.5	Moderate	Optimal for many bioconjugation reactions involving sensitive proteins.	[18]
> 7.5	Low	Reduced rate of dehydration step.	[17]

Experimental Protocols

Protocol 1: General Procedure for Glycoprotein Labeling

This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation of sialic acid residues, followed by conjugation to an aminoxy-functionalized molecule.

Materials:

- Glycoprotein (e.g., IgG antibody) in PBS
- Sodium meta-periodate (NaIO_4)
- Ethylene glycol
- Aminoxy-functionalized payload (e.g., Aminoxy-PEG-Biotin)
- Aniline or m-phenylenediamine (optional catalyst)
- Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Oxidation of Glycoprotein:

1. Prepare a 10 mM solution of NaIO_4 in cold PBS.
2. Add the NaIO_4 solution to the glycoprotein solution to a final concentration of 1-2 mM.
3. Incubate the reaction on ice for 30 minutes in the dark.
4. Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate on ice for 10 minutes.
5. Remove excess periodate and buffer exchange the oxidized glycoprotein into coupling buffer using a desalting column.

- Oxime Ligation:

1. Prepare a stock solution of the aminooxy-functionalized payload in an appropriate solvent (e.g., DMSO or water).
2. Add a 50-100 molar excess of the aminooxy payload to the oxidized glycoprotein solution.
3. If using a catalyst, add aniline or m-phenylenediamine to the desired final concentration (e.g., 10-100 mM).
4. Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

- Purification:

1. Remove excess, unreacted payload and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.
2. Collect the protein-containing fractions.
3. Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Glycan Engineering

This protocol outlines a site-specific conjugation strategy using an aminooxy linker.

Materials:

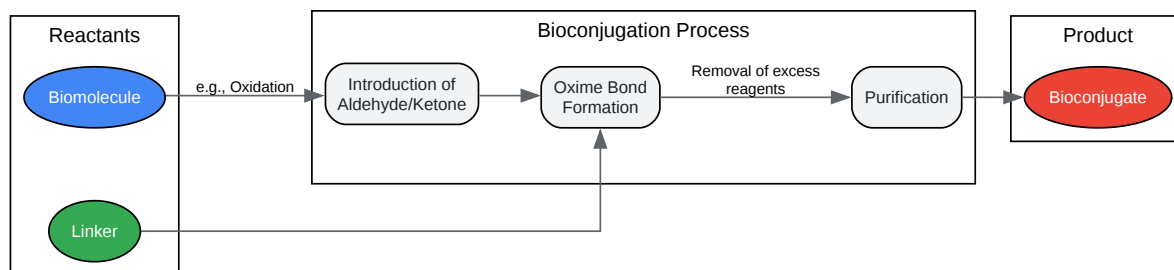
- Monoclonal antibody (mAb)
- Galactosyltransferase and sialyltransferase
- UDP-Gal and CMP-Sialic Acid
- Sodium meta-periodate (NaIO_4)
- Aminooxy-linker-drug construct
- m-Phenylenediamine (catalyst)
- Purification resins (e.g., Protein A, size exclusion chromatography)

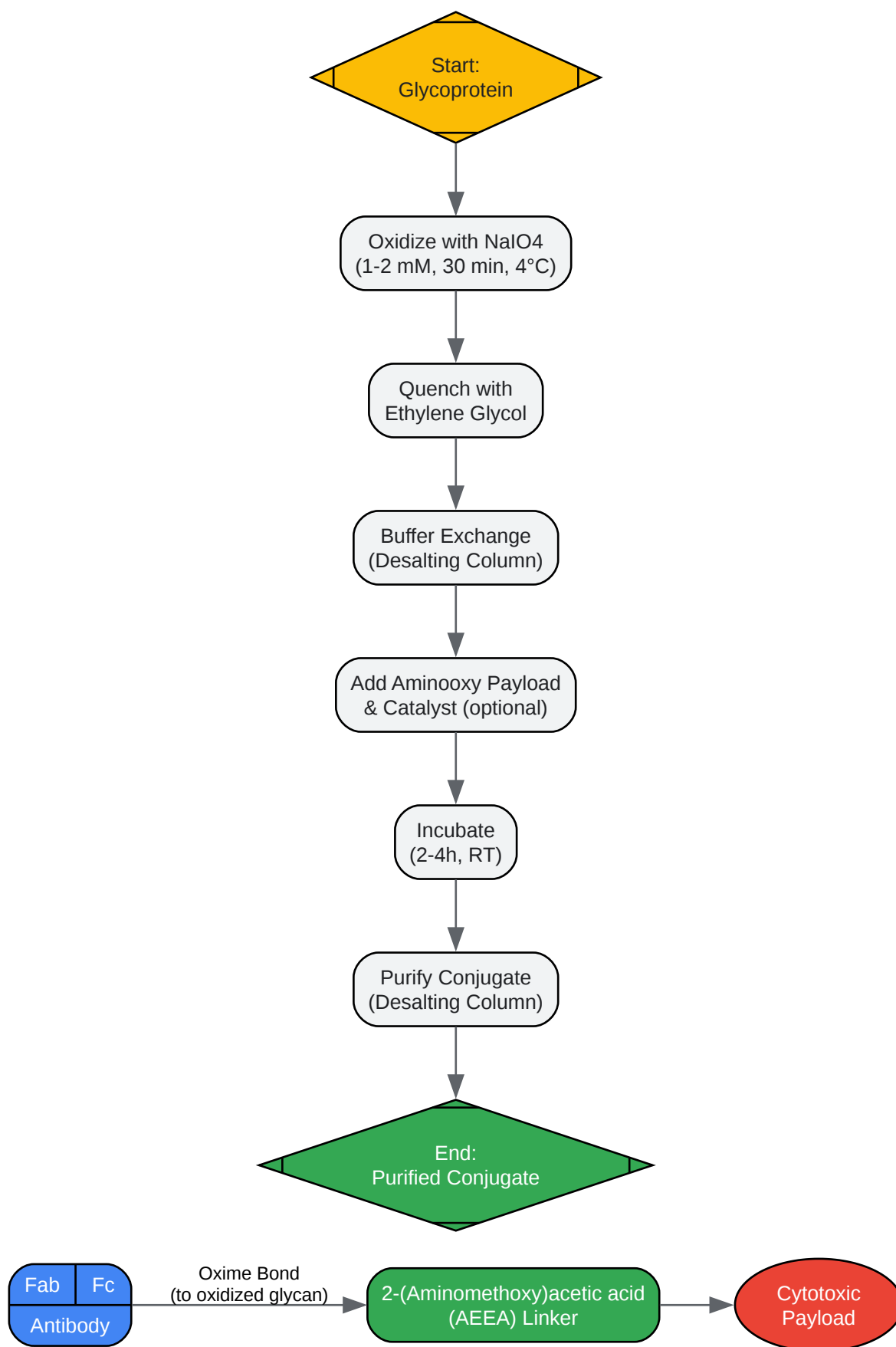
Procedure:

- Glycan Remodeling:
 1. Treat the mAb with galactosyltransferase and UDP-Gal to ensure terminal galactose residues on the N-glycans.
 2. Subsequently, treat with sialyltransferase and CMP-sialic acid to add terminal sialic acid residues.
 3. Purify the remodeled mAb using Protein A chromatography.
- Aldehyde Generation:
 1. Oxidize the sialic acid residues of the remodeled mAb with a controlled concentration of NaIO_4 (e.g., 1 mM) in a suitable buffer (e.g., sodium acetate, pH 5.5) for 30 minutes at 4°C in the dark.

2. Quench the reaction and purify the aldehyde-functionalized mAb by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4).
- Conjugation:
 1. Add the aminoxy-linker-drug construct to the aldehyde-functionalized mAb at a defined molar ratio.
 2. Add m-phenylenediamine to a final concentration of 50-100 mM to catalyze the reaction.
 3. Incubate at room temperature for 2-4 hours.
 - Purification and Characterization:
 1. Purify the resulting ADC using size exclusion chromatography to remove unreacted drug-linker and catalyst.
 2. Analyze the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size exclusion chromatography.

Visualizations





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